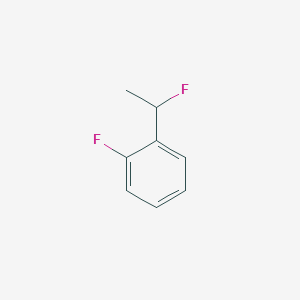
1-Fluoro-2-(1-fluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(1-fluoroethyl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a fluoro group and a 1-fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(1-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of ethylbenzene derivatives. The process typically includes the use of fluorinating agents such as hydrogen fluoride or other fluorine-containing compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high throughput. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-2-(1-fluoroethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The fluoro groups can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding fluoro-substituted benzoic acids or reduction to form fluoro-substituted ethylbenzenes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Fluoro-substituted benzene derivatives.
Oxidation: Fluoro-substituted benzoic acids.
Reduction: Fluoro-substituted ethylbenzenes.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(1-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a tracer in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-fluoro-2-(1-fluoroethyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack by electrophiles.
Nucleophilic Substitution: The fluoro groups can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Comparación Con Compuestos Similares
1-Fluoro-2-(1-fluoroethyl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: A simpler structure with only one fluoro group attached to the benzene ring.
1-Fluoro-2-methylbenzene: Contains a methyl group instead of a 1-fluoroethyl group.
1-Fluoro-2-(trifluoromethyl)benzene: Features a trifluoromethyl group, providing different chemical properties.
Propiedades
Número CAS |
91624-87-2 |
|---|---|
Fórmula molecular |
C8H8F2 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1-fluoro-2-(1-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8F2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 |
Clave InChI |
CEASAXABKBMWBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
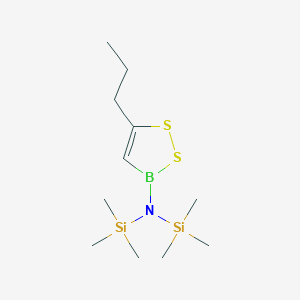

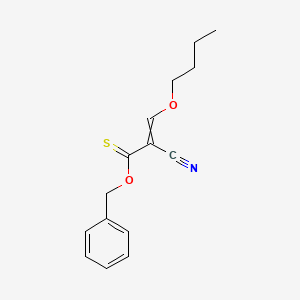
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

![(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]](/img/structure/B14372477.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
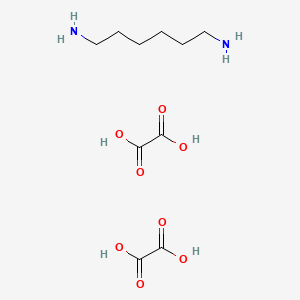
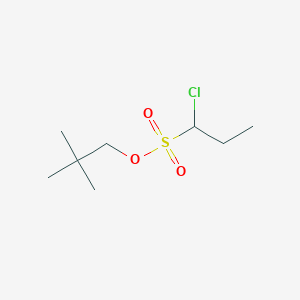

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
